molecular formula C10H9N5O B1473919 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide CAS No. 1383131-94-9

4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide

Cat. No.: B1473919
CAS No.: 1383131-94-9
M. Wt: 215.21 g/mol
InChI Key: FXQBPBQSYXGDLQ-UHFFFAOYSA-N
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Description

4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C10H9N5O and its molecular weight is 215.21 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxamide participates in several biochemical reactions, primarily through its interactions with enzymes and proteins. It has been observed to interact with enzymes such as kinases and phosphatases, which are crucial in regulating cellular activities. The compound’s pyrimidine ring allows it to mimic natural substrates, thereby influencing enzyme activity. Additionally, it can form hydrogen bonds with amino acid residues in the active sites of enzymes, altering their conformation and activity .

Cellular Effects

The effects of this compound on various cell types have been studied extensively. It has been shown to influence cell signaling pathways, particularly those involving the Nur77 receptor, a nuclear receptor involved in apoptosis and cell proliferation . The compound can modulate gene expression by binding to specific DNA sequences, thereby affecting cellular metabolism and function. In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation, making it a potential candidate for anti-cancer therapies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the Nur77 receptor, promoting its translocation to the mitochondria, where it induces apoptosis by interacting with Bcl-2 family proteins . The compound also inhibits certain kinases, leading to the suppression of downstream signaling pathways involved in cell survival and proliferation. Additionally, it can alter gene expression by binding to transcription factors and influencing their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed by conjugation reactions, leading to their excretion. The compound’s interaction with metabolic enzymes can also affect the levels of other metabolites, influencing overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be actively transported by specific transporters . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound has been observed to localize primarily in the mitochondria, where it exerts its pro-apoptotic effects by interacting with mitochondrial proteins . Additionally, it can be found in the nucleus, where it influences gene expression by binding to DNA and transcription factors. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .

Properties

IUPAC Name

4-amino-2-pyridin-3-ylpyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O/c11-8-7(9(12)16)5-14-10(15-8)6-2-1-3-13-4-6/h1-5H,(H2,12,16)(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQBPBQSYXGDLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C(=N2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.